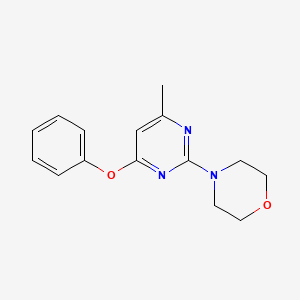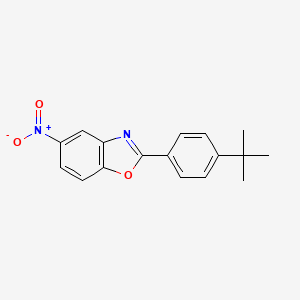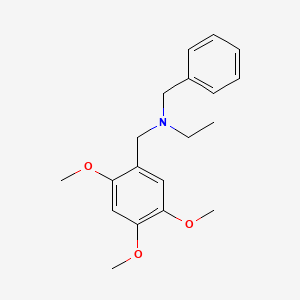
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. It is also known by its chemical formula, C16H20N2O3. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further study. In
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the inhibition of the reuptake of dopamine and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a variety of effects on mood, behavior, and cognition.
Biochemical and Physiological Effects
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase dopamine and serotonin release in the brain, which can lead to improvements in mood and cognitive function. It has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is that it has been extensively studied, and its mechanism of action is well understood. This makes it a useful tool for researchers studying the central nervous system. However, one limitation of this compound is that it has not been studied extensively in vivo, and its effects on the human body are not well understood.
Direcciones Futuras
There are many potential future directions for research on N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is the development of more potent and selective inhibitors of dopamine and serotonin reuptake. Another area of interest is the study of the effects of this compound on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, and its potential as a therapeutic agent for the treatment of psychiatric and neurological disorders.
Métodos De Síntesis
The synthesis of N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps. The first step is the reaction of cyclopentylamine with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This reaction leads to the formation of the amide bond between the amine and carboxylic acid groups. The resulting product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied for its potential applications in scientific research. It has been found to have a variety of effects on the central nervous system, including the modulation of dopamine and serotonin release. This makes it a promising candidate for the treatment of psychiatric and neurological disorders such as depression, anxiety, and Parkinson's disease.
Propiedades
IUPAC Name |
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(15-11-3-1-2-4-11)10-5-6-12-13(9-10)18-8-7-17-12/h5-6,9,11H,1-4,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSCINATCYBRBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5707361.png)

![2-(1-naphthyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5707382.png)

![1-benzyl-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5707393.png)
![N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline](/img/structure/B5707400.png)
![N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707405.png)
![4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5707409.png)

![2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5707416.png)
![N-[2-(acetylamino)phenyl]-2-methoxyacetamide](/img/structure/B5707434.png)


![4'-[(1,3-benzodioxol-5-ylmethylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5707449.png)